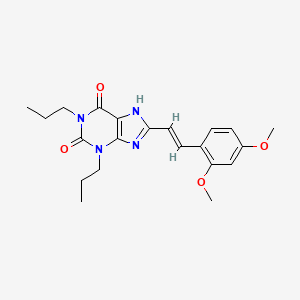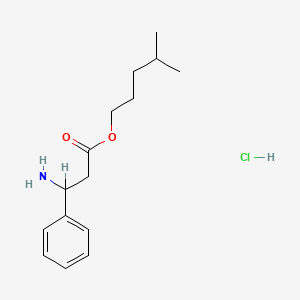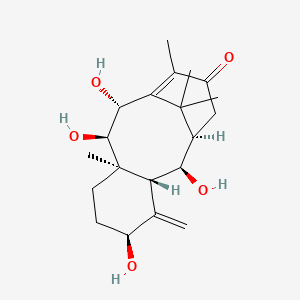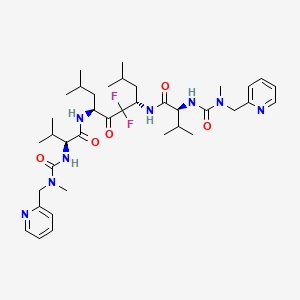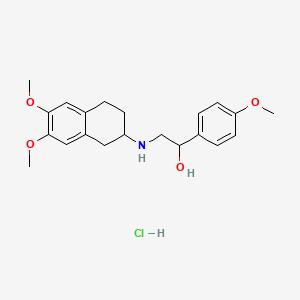
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride (CAS No. 116680-74-1) is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNOCl
IUPAC Name: 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)benzenemethanol hydrochloride
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthylamine, followed by reduction to yield the desired product.
Reaction Conditions:- Condensation: Typically carried out in an organic solvent (e.g., ethanol or methanol) with acid catalysis.
- Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Substitution reactions at the aromatic ring (e.g., halogenation, nitration).
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (as mentioned earlier), and halogens (e.g., chlorine or bromine).
Major products depend on reaction conditions and substituents but may include aldehydes, amines, or substituted aromatic compounds.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further research could explore related structures and their unique features.
Properties
CAS No. |
116680-74-1 |
|---|---|
Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-18-8-5-14(6-9-18)19(23)13-22-17-7-4-15-11-20(25-2)21(26-3)12-16(15)10-17;/h5-6,8-9,11-12,17,19,22-23H,4,7,10,13H2,1-3H3;1H |
InChI Key |
XSNYYCJALOLXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


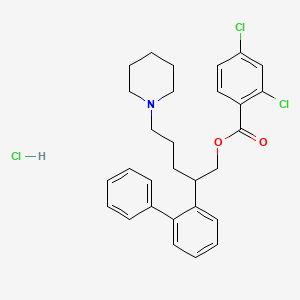


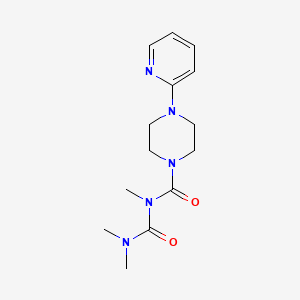
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
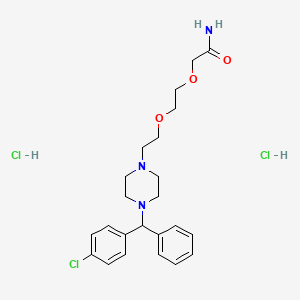
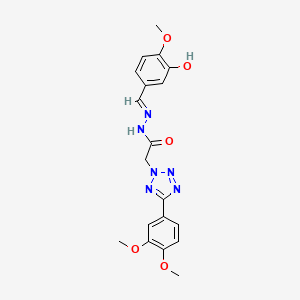
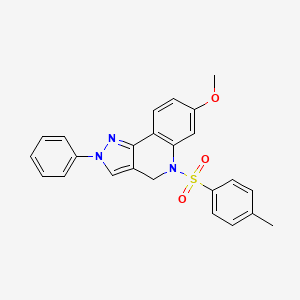
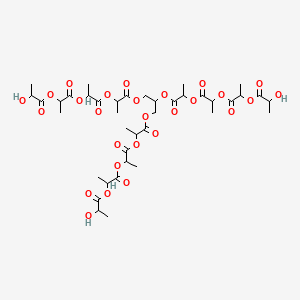
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
